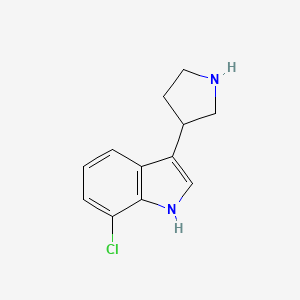

7-Chloro-3-(pyrrolidin-3-yl)-1H-indole

Description

Properties

CAS No. |

921592-51-0 |

|---|---|

Molecular Formula |

C12H13ClN2 |

Molecular Weight |

220.70 g/mol |

IUPAC Name |

7-chloro-3-pyrrolidin-3-yl-1H-indole |

InChI |

InChI=1S/C12H13ClN2/c13-11-3-1-2-9-10(7-15-12(9)11)8-4-5-14-6-8/h1-3,7-8,14-15H,4-6H2 |

InChI Key |

ABDAPQLDPLEPTM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=CNC3=C2C=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Direct Functionalization Method

One effective approach to synthesize this compound is through direct functionalization using chloroindoles as starting materials. This method has been documented in various studies:

Step 1 : Start with 7-chloroindole, which can be obtained via chlorination of indole.

Step 2 : React 7-chloroindole with pyrrolidine in the presence of a suitable base (e.g., sodium hydride) to facilitate nucleophilic substitution at the C3 position.

This method is advantageous due to its straightforwardness and relatively high yield.

Multi-step Synthesis

Another common approach involves multiple synthetic steps that may include:

Synthesis of Indole Derivatives :

- Indoles can be synthesized via Fischer indolization or other cyclization methods.

- Example: The reaction of phenylhydrazine with α,β-unsaturated carbonyl compounds can yield substituted indoles.

-

- The indole derivative is chlorinated at the 7-position using reagents such as phosphorus oxychloride or thionyl chloride.

-

- The chlorinated indole is then reacted with pyrrolidine under basic conditions to form the desired product.

Data Table of Synthesis Conditions

Research Findings

Recent studies have highlighted various aspects of synthesizing derivatives related to this compound:

Structure-Activity Relationship (SAR) : Research indicates that modifications at the indole nitrogen and variations in the pyrrolidine ring significantly affect biological activity.

Chiral Synthesis : The development of chiral pyrrolidine derivatives has been explored, enhancing selectivity in biological applications.

Chemical Reactions Analysis

1.1. Formation of the Pyrrolidin-3-yl Substituent

The pyrrolidin-3-yl group at the 3-position is likely introduced via the Van Leusen three-component reaction , a method widely used for synthesizing substituted indoles . This reaction involves:

-

Step 1 : Condensation of an indole-3-carbaldehyde with an amine (e.g., pyrrolidin-3-ylamine) to form an imine intermediate.

-

Step 2 : Reaction with *p-*toluenesulfonylmethyl isocyanide (TosMIC) and K₂CO₃ at elevated temperatures (60°C) to cyclize the intermediate and form the heterocyclic indole .

Reagents/Conditions :

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Indole-3-carbaldehyde, pyrrolidin-3-ylamine, K₂CO₃ | Room temperature |

| 2 | TosMIC, K₂CO₃ | 60°C for 24 h |

2.1. Regioselectivity and Reactivity

-

The 3-position of the indole is highly reactive due to its electron-rich nature, facilitating nucleophilic substitution or cycloaddition reactions .

-

The 7-chloro substituent can act as an electron-withdrawing group, modulating the reactivity of the indole ring and influencing subsequent reactions .

2.2. Role of Protecting Groups

Protecting groups (e.g., tetrahydropyran derivatives) are often used to stabilize intermediates during synthesis, as seen in related indole derivatives . For example, a tetrahydropyran-4-ylmethyl group can protect the hydroxyl group during chlorination or coupling reactions .

Example :

| Protecting Group | Purpose | Reaction Conditions |

|---|---|---|

| Tetrahydropyran-4-ylmethyl | Protect hydroxyl groups | Used during chlorination or amide formation |

3.1. Substituent Effects on Reactivity

-

Halogenation : Chlorine at the 7-position enhances metabolic stability and modulates biological activity, as observed in GSK-3β inhibitors .

-

Pyrrolidin-3-yl vs. Piperidin-4-yl : SAR studies show that pyrrolidin-3-yl substituents are more favorable than piperidin-4-yl groups for certain biological activities (e.g., antiproliferative effects) .

3.2. Cross-Coupling Reactions

For derivatives requiring further functionalization (e.g., adding boronate esters for Suzuki couplings), C7-selective boronation techniques may be employed, as demonstrated in tryptamine derivatives .

Boronation Details :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Diboronation | Pinacolborane, tert-butyl-2,2′-bipyridine | 60°C for 5–7 h | 60–66% |

| Protodeboronation | Trifluoroacetic acid | 0°C, then room temperature | 60% |

Challenges and Optimization Strategies

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of 7-chloro-1H-indole exhibit potent anticancer activities. For instance, a study highlighted the synthesis of novel indole derivatives that showed significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) cells. The most potent derivatives had GI50 values in the low nanomolar range, outperforming established chemotherapeutic agents like erlotinib .

Table 1: Antiproliferative Activity of Indole Derivatives

| Compound | Cell Line | GI50 (nM) | Comparison |

|---|---|---|---|

| 3e | MCF-7 | 29 | More effective than erlotinib (33 nM) |

| 3b | MCF-7 | 31 | Higher than erlotinib (40 nM) |

| 3a | Various | 35 | Comparable to erlotinib |

GSK-3β Inhibition

Another critical application involves the inhibition of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that certain derivatives of 7-chloro-1H-indole can act as selective GSK-3β inhibitors, with binding affinities characterized through molecular dynamics simulations . This inhibition has potential implications for treating conditions such as Alzheimer's disease.

Synthesis Pathways

The synthesis of 7-chloro-3-(pyrrolidin-3-yl)-1H-indole typically involves multi-step reactions starting from readily available indole derivatives. Key steps include:

- Formation of Indole Core : The indole structure is synthesized through cyclization reactions involving appropriate precursors.

- Chlorination : The introduction of the chlorine atom at the 7-position is achieved using chlorinating agents.

- Pyrrolidine Substitution : The pyrrolidine group is added via nucleophilic substitution reactions, enhancing the compound's biological activity.

Structure–Activity Relationship Studies

A series of structure–activity relationship studies have been conducted to optimize the biological efficacy of 7-chloro-indole derivatives. These studies reveal that modifications at specific positions on the indole ring and variations in the pyrrolidine substituents significantly affect the compound's potency and selectivity against target enzymes .

Clinical Implications

The promising anticancer properties and enzyme inhibition capabilities suggest that this compound could serve as a lead compound in drug development pipelines targeting cancer therapies and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(pyrrolidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 7-Chloro-3-(pyrrolidin-3-yl)-1H-indole can be contextualized by comparing it to structurally related indole derivatives. Key differences in substituents at the 3-position significantly influence activity, solubility, and synthetic routes.

Table 1: Structural and Functional Comparison of 3-Substituted Indole Derivatives

*Calculated based on molecular formula.

Key Findings:

Substituent Effects on Bioactivity

- Imidazole Derivatives (93, 77) : Exhibit cytotoxicity with IC₅₀ values below 10 μM, likely due to interactions with cellular targets via the imidazole’s nitrogen atoms .

- Piperazine Derivatives : Substitution at the N-4 position of piperazine enhances cytotoxicity, suggesting tunability for specific cancer cell lines .

- Pyrrolidine vs. Difluoromethyl : The pyrrolidine group may offer better metabolic stability than difluoromethyl groups, which are often used to modulate electron-withdrawing effects and bioavailability .

Synthetic Routes

- Most 3-substituted indoles are synthesized via Mannich reactions or condensation with reagents like p-toluenesulfonylmethyl isocyanide (TosMIC) . For example:

- Compound 93 was synthesized from 7-chloro-1H-indole-3-carbaldehyde and TosMIC, followed by column chromatography .

- Compound 77 involved a multi-step reaction with (1H-indol-3-yl)methylamine and TosMIC .

Physicochemical Properties Solubility: Pyrrolidine and piperazine substituents improve water solubility compared to hydrophobic groups like pentyl-imidazole .

Therapeutic Potential Imidazole- and piperazine-substituted indoles show promise in oncology, whereas difluoromethyl derivatives are explored for neurological and metabolic disorders . Pyrrolidine-substituted indoles (like the target compound) may bridge these applications due to their balanced lipophilicity and hydrogen-bonding capability.

Biological Activity

7-Chloro-3-(pyrrolidin-3-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Molecular Characteristics:

| Property | Value |

|---|---|

| CAS No. | 921592-51-0 |

| Molecular Formula | C12H13ClN2 |

| Molecular Weight | 220.70 g/mol |

| IUPAC Name | This compound |

| InChI Key | ABDAPQLDPLEPTM-UHFFFAOYSA-N |

The compound features a chloro group at position 7 and a pyrrolidinyl group at position 3, which contribute to its distinctive chemical behavior and reactivity.

Synthesis Methods

The synthesis of this compound can be achieved through various routes. A common method involves the reaction of 7-chloroindole with pyrrolidine in the presence of solvents like toluene and catalysts such as iodine or tert-butyl hydroperoxide. This method allows for the efficient formation of the desired product while maintaining high purity levels through purification techniques like recrystallization or chromatography .

Antimicrobial Properties

Research has indicated that derivatives of pyrrolidine, including this compound, exhibit notable antibacterial and antifungal activities. In vitro studies have shown that compounds with halogen substituents demonstrate enhanced antimicrobial efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been evaluated for its anticancer properties . In studies assessing antiproliferative activity, derivatives similar to this compound have shown promising results against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, compounds with similar structural motifs have demonstrated IC50 values indicating effective inhibition of cell proliferation .

The biological activity of this compound is believed to involve its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors implicated in disease pathways. For example, it may act as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in various cellular processes including cell proliferation and survival .

Case Studies

- Anticancer Activity Study : A study evaluated the effects of a series of indole derivatives, including those related to this compound, showing significant inhibition of cancer cell lines with varying degrees of potency. The most effective derivatives had IC50 values lower than that of established chemotherapeutics .

- Antimicrobial Evaluation : Another study focused on the antibacterial properties of pyrrolidine derivatives demonstrated that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria, reinforcing the importance of structural features in determining biological efficacy .

Q & A

Q. How do steric and electronic effects of the pyrrolidine substituent influence the indole core’s aromaticity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.